molecular formula C7H8F2N4O2 B1436890 5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide CAS No. 1564175-62-7

5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide

Cat. No. B1436890
M. Wt: 218.16 g/mol
InChI Key: RXLCJXVTHOWXPO-UHFFFAOYSA-N
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Description

Compounds with difluoroethoxy groups are often used in the field of medicinal chemistry due to their unique properties. They can improve the stability, lipophilicity, and bioavailability of drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on the compound , it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving difluoroethoxy compounds can be quite diverse, depending on the other functional groups present in the molecule. For instance, they can undergo reactions typical for ethers, such as cleavage or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, density, and solubility, can be influenced by the presence of difluoroethoxy groups. These groups can increase the compound’s lipophilicity, which can affect its behavior in biological systems .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some difluoroethoxy compounds can be irritants and should be handled with care .

Future Directions

The field of difluoroethoxy compounds is a dynamic area of research, with potential applications in drug discovery and development. Future research will likely focus on designing new compounds with improved properties and exploring their biological activities .

properties

IUPAC Name

5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N4O2/c8-5(9)3-15-6-2-11-4(1-12-6)7(10)13-14/h1-2,5,14H,3H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLCJXVTHOWXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CC(=N1)OCC(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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